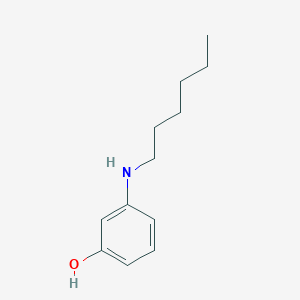

3-(Hexylamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109292-69-5 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

3-(hexylamino)phenol |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-5-9-13-11-7-6-8-12(14)10-11/h6-8,10,13-14H,2-5,9H2,1H3 |

InChI Key |

JBDRLQIWJIDDAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC(=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hexylamino Methyl Phenol and Analogous N Alkylated Aminophenols

Strategies for Carbon-Nitrogen Bond Formation in Phenolic Amine Synthesis

The creation of the crucial carbon-nitrogen bond in N-substituted phenolic amines is primarily achieved through two effective strategies: reductive amination and direct alkylation. The choice of method depends on the available starting materials and the desired selectivity. Reductive amination offers a route from carbonyl compounds, while selective alkylation modifies an existing aminophenol. masterorganicchemistry.comgoogle.com

Reductive Amination Approaches

Reductive amination is a highly versatile method for synthesizing amines from aldehydes or ketones. libretexts.org This process involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu This approach avoids the issue of over-alkylation that can complicate direct alkylation methods. masterorganicchemistry.com

A prominent strategy for synthesizing N-alkylated phenolic amines, such as 3-[(Hexylamino)methyl]phenol (B13286494), involves the reaction of a phenolic aldehyde with a primary amine. umich.edu Specifically, an aldehyde like 3-hydroxybenzaldehyde (B18108) can be condensed with a primary amine, such as hexylamine (B90201). This initial reaction forms an imine intermediate. scispace.com

The subsequent and critical step is the reduction of this imine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reducing agent for this transformation. purdue.edutubitak.gov.tr The process is often performed as a one-pot reaction where the imine is generated in situ and then immediately reduced by the addition of the hydride reagent. umich.eduscispace.com The use of methanol (B129727) as a solvent can facilitate rapid and almost complete imine formation from aldehydes without requiring separate dehydrating agents. harvard.edu

For instance, the synthesis of N-alkylated derivatives of aminophenols can be achieved by condensing an aminophenol with an aldehyde and subsequently reducing the intermediate with sodium borohydride in a one-pot reaction, often resulting in excellent yields. umich.edu While sodium borohydride is effective, other specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can offer greater selectivity, as they are less likely to reduce the initial aldehyde before it forms the imine. masterorganicchemistry.comharvard.edu

The reductive amination protocol demonstrates broad applicability for a wide range of aromatic aldehydes and primary amines, including hexylamine. scispace.comorganic-chemistry.org The reaction is not limited to a single combination but serves as a general platform for producing diverse secondary amines. Various substituted aromatic aldehydes, carrying either electron-donating or electron-withdrawing groups, can be successfully coupled with primary amines. scispace.com

This versatility makes it a cornerstone in synthetic organic chemistry for creating libraries of amine-containing compounds. d-nb.info The reaction conditions are generally mild, and the use of various catalysts and reducing agents allows for high chemoselectivity. organic-chemistry.org For example, the InCl₃/Et₃SiH/MeOH system is noted for its high chemoselectivity in the reductive amination of various aromatic aldehydes and aliphatic amines, tolerating functionalities like esters and olefins.

Table 1: Examples of Reductive Amination of Aromatic Aldehydes This table illustrates the versatility of the reductive amination reaction with various aromatic aldehydes and amines, leading to the synthesis of secondary amines.

| Aldehyde | Amine | Reducing Agent | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | Aniline | NaBH₄ / [Et₃NH][HSO₄] | N-Benzyl aniline | 98% | scispace.com |

| 4-Chlorobenzaldehyde | Aniline | NaBH₄ / [Et₃NH][HSO₄] | 4-Chloro-N-benzylaniline | 96% | scispace.com |

| 4-Methoxybenzaldehyde | Aniline | NaBH₄ / [Et₃NH][HSO₄] | 4-Methoxy-N-benzylaniline | 97% | scispace.com |

| Benzaldehyde | Benzylamine | NaBH₄ / Boric Acid | Dibenzylamine | 95% | organic-chemistry.org |

| 3-Hydroxybenzaldehyde | Hexylamine | NaBH₄ | 3-[(Hexylamino)methyl]phenol | N/A | umich.edu |

Condensation of Phenolic Aldehydes with Primary Amines Followed by Reduction (e.g., using Sodium Borohydride)

Selective Alkylation of Aminophenols

Direct alkylation of aminophenols presents an alternative route to C-N bond formation. This method involves reacting an aminophenol with an alkylating agent, such as an alkyl halide. umich.edu However, a significant challenge in this approach is achieving selectivity. google.com

Protocols for the N-alkylation of aminophenols often involve reacting the aminophenol with an alkyl halide. google.com For the synthesis of 3-(Hexylamino)phenol, 3-aminophenol (B1664112) can be reacted with n-hexyl bromide. google.com One patented method describes heating 3-aminophenol and n-hexyl bromide in water at 80-85°C. To drive the reaction towards the desired N-alkylated product and manage the hydrobromic acid byproduct, a base such as sodium hydroxide (B78521) is added incrementally during the process. google.com

Other reported conditions for the alkylation of 3-aminophenol include using an alkyl bromide in refluxing ethanol (B145695) or in dimethylformamide with a base like triethylamine. google.com The direct alkylation of aminophenols with alkyl halides can, however, lead to mixtures of O-alkylated, N-alkylated, and N,N-dialkylated products, necessitating tedious purification. google.comumich.edu

The primary challenge in the direct alkylation of aminophenols is controlling the regioselectivity between N-alkylation and O-alkylation. researchgate.net Both the amino group (-NH₂) and the phenolic hydroxyl group (-OH) are nucleophilic and can react with the electrophilic alkyl halide.

The selectivity is governed by a delicate balance of factors:

Nucleophilicity: The nitrogen of the amino group is nucleophilic. The hydroxyl group becomes a much stronger nucleophile upon deprotonation to form the phenoxide ion (-O⁻).

Basicity and pH: The choice and amount of base are critical. In the presence of a strong base, the phenolic proton is readily removed, forming the highly nucleophilic phenoxide ion, which favors O-alkylation. In neutral or less basic conditions, the amino group can act as the primary nucleophile, leading to N-alkylation.

Solvent: The solvent can influence the relative nucleophilicity of the two sites.

Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is generally considered a "softer" nucleophile than the oxygen atom of the phenoxide. According to HSAB theory, it will react preferentially with "softer" electrophiles.

Direct alkylation without careful control of conditions often results in poor selectivity. google.com To circumvent this, protection strategies are sometimes employed. For example, the amino group can be protected, directing alkylation to the hydroxyl group, followed by deprotection. Conversely, and more relevant to N-alkylation, the reaction can be guided towards imine formation (a reaction of the amine) followed by reduction, as seen in reductive amination, which ensures exclusive N-alkylation. researchgate.netresearchgate.net

Protocols for N-Alkylation of Aminophenols

Multicomponent Reaction Strategies Leading to Substituted Aminophenols

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted aminophenols in a single step, which is advantageous for both laboratory and industrial applications. nih.govrsc.org These reactions involve the combination of three or more starting materials to form a product that incorporates substantial portions of all the initial reactants. rsc.org

One notable MCR approach involves the palladium-catalyzed three-component reaction of o-aminophenols, benzoyl chlorides, and aryl iodides. acs.org In this process, the o-aminophenol acts as a precursor to the directing group, facilitating the ortho-arylation of the in situ generated benzamide (B126). acs.org This method is valued for its step economy and the ability to generate a diverse range of o-arylated benzamides. acs.org The reaction mechanism typically begins with the formation of a benzamide from the o-aminophenol and benzoyl chloride, followed by palladium-catalyzed C-H activation and subsequent arylation. acs.org

Another strategy involves the Ugi four-component reaction (U4CR), which typically uses a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While traditionally used for synthesizing bis-amides, modifications and unexpected reaction pathways can lead to other heterocyclic structures. For instance, an unusual benzoxazole (B165842) was formed instead of the expected Ugi product in a reaction involving 2-aminophenol (B121084), demonstrating the potential for MCRs to yield diverse scaffolds. nih.gov

The development of MCRs for synthesizing substituted aminophenols is an active area of research, with a focus on improving efficiency, selectivity, and the diversity of achievable molecular structures. rsc.org

Synthesis from Precursor Molecules

The synthesis of N-alkylated aminophenols frequently begins with readily available precursor molecules, which undergo various transformations to introduce the desired alkyl group onto the nitrogen atom.

A straightforward method for the synthesis of N-alkylated aminophenols involves the direct derivatization of aminophenol isomers. One common approach is the selective N-alkylation through a one-pot reaction involving the condensation of an aminophenol with an aldehyde, followed by reduction with a reagent like sodium borohydride. umich.eduresearchgate.net This method has been shown to produce N-alkylated aminophenols in excellent yields. umich.edu

To achieve selective N-alkylation over O-alkylation, the amino group can be protected, for example, by reaction with benzaldehyde to form a Schiff base (phenylmethyleneaminophenol). umich.eduresearchgate.net This protected intermediate can then be alkylated at the hydroxyl group. Subsequent hydrolysis removes the protecting group, yielding the O-alkylated aminophenol. umich.edu Conversely, for N-alkylation, the imine formed from the aminophenol and an aldehyde is reduced. umich.edu

The choice of reaction conditions and reagents is crucial for directing the selectivity towards either N- or O-alkylation. For instance, copper and palladium-based catalyst systems have been developed to selectively arylate either the nitrogen or oxygen of unprotected aminophenols. acs.org

The reduction of nitrophenols to aminophenols is a fundamental and widely used transformation in organic synthesis. google.comunimi.it This method provides a direct route to primary aminophenols, which can then be further alkylated to produce compounds like this compound. google.com

Various reducing agents and catalytic systems can be employed for this conversion. A classic method involves the use of iron filings in an acidic aqueous solution. google.com The resulting primary aminophenol can then be reacted in the same pot with an aldehyde to form the N-substituted product. google.com Catalytic hydrogenation using noble metal catalysts such as palladium on carbon (Pd/C) is another efficient method. google.com

The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is a well-studied model reaction for evaluating the efficacy of new catalysts. unimi.itchemijournal.com Numerous catalytic systems, including those based on non-noble metals like cobalt, have been developed for this purpose. unimi.it The reaction mechanism, as proposed by Haber, can proceed through a direct route involving the formation of nitroso and hydroxylamine (B1172632) intermediates, or a condensation route involving azoxy and azo species. unimi.it

A one-pot process for preparing monoalkylaminophenols from nitrophenols has been developed, which involves catalytic hydroalkylation with hydrogen in the presence of a carbonyl-containing organic compound and a rare metal catalyst. google.com This method can achieve high yields of the desired N-monoalkylated aminophenol. google.com

Beyond aminophenols and nitrophenols, other functionalized aromatic compounds serve as valuable precursors for the synthesis of N-alkylated aminophenols. For example, cyclohexanones can be used to synthesize N-functionalized 2-aminophenols through a dehydrogenative process. nih.gov This approach allows for the incorporation of both amino and hydroxyl groups into an aromatic ring in a single step, using an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). nih.gov

Another strategy involves the use of cyclohexane-1,3-diones, which can be converted into 3-aminocyclohex-2-en-1-ones. scholaris.ca These intermediates can then be halogenated and subsequently treated with a base to yield meta-aminophenols. scholaris.ca The synthesis of 2-substituted benzoxazoles, which are structurally related to aminophenols, can be achieved from 2-aminophenol and various carbonyl compounds or their derivatives. rsc.org

The direct Csp2–H functionalization of simple phenols is an increasingly important strategy for creating functionalized phenols. rsc.org This method avoids the need for pre-functionalized starting materials like aryl halides. Catalytic systems, often based on ruthenium or palladium, enable the alkylation of phenols with alcohols or alkenes. rsc.org

Reduction of Nitro-Substituted Phenol (B47542) Derivatives as a Synthetic Route

Advanced and Sustainable Synthetic Techniques

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave irradiation has been successfully employed to accelerate the synthesis of N-alkylated aminophenols and related compounds, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comresearchgate.net

For instance, the synthesis of N-alkylated benzotriazole (B28993) derivatives has been achieved with good yields using microwave irradiation for the N-alkylation of benzotriazole with alkyl halides. nih.gov Microwave-assisted synthesis has also been applied to the regioselective aromatic nucleophilic substitution of chloro-substituted heterocycles with amines, including aminophenols, under solvent- and catalyst-free conditions. capes.gov.br In these reactions, the amino group of aminophenol reacts selectively over the phenolic hydroxyl group. capes.gov.br

The synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids can also be efficiently carried out under microwave irradiation without the need for a metal catalyst and under solvent-free conditions. tandfonline.com Furthermore, microwave heating has been shown to significantly shorten the reaction times for the synthesis of 2'-O-aryluridine derivatives from the reaction of 2,2'-anhydrouridine (B559692) with aminophenol derivatives. acs.org

The application of microwave technology in the synthesis of N-alkylated aminophenols and their analogs represents a significant step towards more sustainable chemical manufacturing processes. tandfonline.com

Green Chemistry Principles in Aminophenol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aminophenols and their derivatives to develop more environmentally benign processes. rsc.orgnih.gov Key aspects include the use of less hazardous reagents, renewable feedstocks, and catalytic methods to improve atom economy and reduce waste. nih.govrsc.org

One green approach is the use of alcohols as alkylating agents, where the only byproduct is water. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is catalyzed by transition metal complexes and is considered a sustainable alternative to traditional alkylation methods. rsc.org The direct N-alkylation of amines with alcohols has been successfully demonstrated using nanosized zeolite beta as a reusable catalyst, highlighting an eco-friendly pathway. rsc.org

The use of dimethyl carbonate (DMC) as a methylating agent is another green alternative to toxic reagents like methyl halides or dimethyl sulfate. nih.gov While DMC has lower reactivity, the development of efficient catalysts, such as biogenic Cu-Zr bimetallic nanoparticles, has made this a viable and more sustainable option. nih.gov

Reductive amination itself can be made greener by employing catalysts that operate under milder conditions and by using reducing agents that are less harmful. For instance, nickel nanoparticles have been used for transfer hydrogenation with isopropanol, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org

Comparison of Green Alkylation Methods

| Alkylation Method | Alkylating Agent | Key Advantages | Catalyst Examples | Byproducts |

|---|---|---|---|---|

| Borrowing Hydrogen | Alcohols | Sustainable, high atom economy | Ruthenium complexes, Nanosized zeolite beta | Water |

| Dimethyl Carbonate (DMC) Alkylation | Dimethyl Carbonate | Non-toxic, biodegradable reagent | Cu-Zr bimetallic nanoparticles | Methanol, Carbon Dioxide |

| Green Reductive Amination | Aldehydes/Ketones | Avoids over-alkylation, milder conditions | Nickel nanoparticles | Water |

Catalytic Approaches in Phenol and Aminophenol Derivatization

Catalysis plays a pivotal role in the selective derivatization of phenols and aminophenols. acs.org The choice of catalyst is crucial for controlling the regioselectivity (N- vs. O-alkylation) and for achieving high yields under mild conditions. umich.eduacs.org

For the N-alkylation of aminophenols, various catalytic systems have been developed. Reductive amination can be catalyzed by a range of metals, including palladium, rhodium, and nickel. rsc.orgmdpi.com For example, a one-pot reaction involving the condensation of an aminophenol with an aldehyde followed by reduction with sodium borohydride can achieve high yields of the N-alkylated product. umich.edu A patent describes a method for preparing mono-alkyl aminophenols from nitrophenols through catalytic hydroalkylation using a rare metal catalyst. google.com

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. encyclopedia.pub Nickel-based catalysts have been shown to be effective for the reductive amination of phenols. rsc.orgencyclopedia.pub For instance, a bifunctional Ni/SiO2 catalyst with both metal and acid sites demonstrated high activity and selectivity for the amination of phenol to cyclohexylamine (B46788). encyclopedia.pub

In the context of direct N-alkylation, palladium and copper-based catalysts have been employed. A complementary set of Cu- and Pd-based catalyst systems has been developed for the selective O- and N-arylation of unprotected aminophenols. acs.org For N-alkylation with alcohols, nanosized zeolite beta has proven to be a highly active and reusable catalyst. rsc.org

Catalytic Systems for N-Alkylation of Aminophenols

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | Sodium Borohydride | Aminophenol, Aldehyde | One-pot reaction, high yields | umich.edu |

| Catalytic Hydroalkylation | Rare Metal Catalyst | Nitrophenol, Carbonyl Compound | High molar yield (>90%) | google.com |

| Reductive Amination | Ni/SiO2 | Phenol, Amine | Heterogeneous, reusable, high activity | encyclopedia.pub |

| N-Alkylation with Alcohols | Nanosized Zeolite Beta | Amine, Alcohol | Eco-friendly, reusable, moderate to high yields | rsc.org |

| N-Arylation | Pd-based (BrettPhos) | Aminophenol, Aryl Halide | High selectivity for N-arylation | acs.org |

Spectroscopic and Structural Characterization Methodologies for 3 Hexylamino Methyl Phenol

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR))

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 3-[(Hexylamino)methyl]phenol (B13286494) is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the phenol (B47542) group, the secondary amine, the aromatic ring, and the aliphatic hexyl chain.

Key vibrational modes anticipated in the FT-IR spectrum include a broad absorption band for the phenolic hydroxyl (O-H) stretch, typically observed in the 3550-3200 cm⁻¹ region, often broadened due to hydrogen bonding. The secondary amine (N-H) stretch is expected to appear as a weaker, sharper band in a similar region, around 3400-3300 cm⁻¹.

The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene (B1212753) bridge and the hexyl group appear just below 3000 cm⁻¹. The spectrum would also feature C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region. Bending vibrations for the O-H and N-H groups, as well as C-N and C-O stretching vibrations, would provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FT-IR Data for 3-[(Hexylamino)methyl]phenol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol | 3550 - 3200 | Broad, Strong |

| N-H Stretch | Secondary Amine | 3400 - 3300 | Weak to Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- and Hexyl Chain | 3000 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| O-H Bend | Phenol | 1440 - 1395 | Medium |

| C-N Stretch | Alkyl-Aryl Amine | 1350 - 1250 | Medium |

| C-O Stretch | Phenol | 1260 - 1180 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 3-[(Hexylamino)methyl]phenol provides detailed information about the number of different types of protons and their neighboring environments. rsc.org The chemical shifts of these protons can vary with solvent, concentration, and temperature. uwimona.edu.jm

The spectrum would show distinct signals for the aromatic protons, which typically appear in the range of δ 6.5-7.5 ppm. rsc.org The substitution pattern on the meta-substituted ring would lead to complex splitting patterns. The single proton of the phenolic -OH group is expected to produce a broad singlet, with a chemical shift that can vary widely (δ 4.5-7.7 ppm) depending on experimental conditions. uwimona.edu.jm Similarly, the N-H proton of the secondary amine would appear as a broad signal between δ 1.0-5.0 ppm. uwimona.edu.jm

A key signal would be the singlet for the benzylic methylene protons (-Ar-CH₂ -N-), expected around δ 3.5-4.5 ppm. The protons of the hexyl group would appear in the upfield region (δ 0.8-2.7 ppm). The terminal methyl group (-CH₃) would be a triplet around δ 0.9 ppm, while the various methylene groups (-CH₂-) would show complex multiplets due to spin-spin coupling.

Table 2: Predicted ¹H NMR Data for 3-[(Hexylamino)methyl]phenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | 4.5 - 7.7 | Broad Singlet | 1H |

| Ar-H | 6.5 - 7.5 | Multiplet | 4H |

| Ar-CH₂-N | 3.5 - 4.5 | Singlet | 2H |

| -N-CH₂-(CH₂)₄CH₃ | 2.5 - 2.7 | Triplet | 2H |

| -NH- | 1.0 - 5.0 | Broad Singlet | 1H |

| -N-CH₂-CH₂-(CH₂)₃CH₃ | 1.4 - 1.6 | Multiplet | 2H |

| -(CH₂)₃-CH₃ | 1.2 - 1.4 | Multiplet | 6H |

| -CH₃ | 0.8 - 1.0 | Triplet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. libretexts.org With broadband proton decoupling, each carbon signal typically appears as a singlet. The molecule 3-[(Hexylamino)methyl]phenol has 14 distinct carbon environments.

The aromatic carbons are expected in the δ 110-160 ppm region. The carbon atom attached to the hydroxyl group (C-OH) would be the most downfield of the aromatic signals, around δ 155-160 ppm. rsc.org The carbon attached to the aminomethyl substituent would also be significantly shifted. The benzylic carbon (-C H₂-N) is anticipated around δ 50-60 ppm. The carbons of the hexyl chain would appear in the aliphatic region (δ 14-40 ppm), with the terminal methyl carbon being the most upfield signal at approximately δ 14 ppm. rsc.org

Table 3: Predicted ¹³C NMR Data for 3-[(Hexylamino)methyl]phenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C-OH | 155 - 160 |

| Ar-C (unsubstituted and C-CH₂N) | 110 - 145 |

| Ar-CH₂-N | 50 - 60 |

| -N-CH₂-(CH₂)₄CH₃ | 45 - 55 |

| -N-CH₂-CH₂-(CH₂)₃CH₃ | 30 - 35 |

| -CH₂-CH₂-CH₃ | 25 - 30 |

| -CH₂-CH₃ | 20 - 25 |

| -CH₃ | ~14 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular structure. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For 3-[(Hexylamino)methyl]phenol, COSY would show correlations between adjacent protons in the hexyl chain, confirming its linear structure. It would also reveal couplings between the aromatic protons, helping to assign their specific positions on the ring. A correlation between the N-H proton and the adjacent N-CH₂ protons might also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It is invaluable for assigning the carbon signals. For instance, the proton signal for the benzylic methylene group would correlate with the benzylic carbon signal, and each proton signal in the hexyl chain would correlate to its corresponding carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for connecting different parts of the molecule. sdsu.edu Key HMBC correlations would include those from the benzylic protons (Ar-CH₂) to the aromatic carbons (including the quaternary carbons C-OH and C-CH₂N), definitively linking the aminomethyl group to the phenol ring. Correlations from the N-H proton to the benzylic carbon and the first carbon of the hexyl chain would confirm the secondary amine linkage.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 3-[(Hexylamino)methyl]phenol, typically generating a protonated molecular ion [M+H]⁺.

For 3-[(Hexylamino)methyl]phenol (C₁₃H₂₁NO, Molecular Weight: 207.31 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 208.16, corresponding to the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation pathways. For N-benzylamines, a primary fragmentation involves the cleavage of the C-N bond. nih.govresearchgate.net A significant fragment ion would likely result from the loss of the hexylamine (B90201) moiety (C₆H₁₅N, 101.12 u), leading to a 3-hydroxybenzyl cation at m/z 107.05. Another characteristic fragmentation is the benzylic cleavage, which would result in the formation of a tropylium-type ion after rearrangement.

Table 4: Predicted ESI-MS Data for 3-[(Hexylamino)methyl]phenol

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₂₂NO]⁺ | 208.16 | Protonated molecular ion |

| [M+H - C₆H₁₅N]⁺ | [C₇H₇O]⁺ | 107.05 | Loss of neutral hexylamine |

Electronic Absorption Spectroscopy (UV/Vis) for Conjugation and Electronic Transitions

UV-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org For aromatic compounds like phenols, the key electronic transitions are π→π*. mdpi.com

Phenols typically exhibit two main absorption bands in the UV region. cdnsciencepub.com For phenol itself, these occur around 210 nm (the B-band or primary band) and 270 nm (the C-band or secondary, fine-structured band). The presence of substituents on the aromatic ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

In 3-[(Hexylamino)methyl]phenol, the hydroxyl (-OH) and the aminomethyl (-CH₂NHR) groups act as auxochromes, which are groups that modify the absorption of a chromophore (the benzene (B151609) ring). Both are electron-donating groups that can increase the wavelength of maximum absorption (λmax). The absorption is also sensitive to the pH and polarity of the solvent, as protonation of the amino group or deprotonation of the phenolic group alters the electronic structure of the molecule. researchgate.net The spectrum is expected to show a primary absorption band below 220 nm and a secondary band in the 270-280 nm range.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, researchers can produce a three-dimensional picture of the electron density within the crystal.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

The crystal structure of similar phenol derivatives has been determined using this method. For instance, recombinant phenol hydroxylase from Trichosporon cutaneum was crystallized and analyzed, revealing a monoclinic crystal system with space group P2(1). nih.gov Such analyses provide invaluable insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Table 1: Illustrative Single-Crystal XRD Data for a Phenol Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 101.8 |

| b (Å) | 153.0 |

| c (Å) | 116.0 |

| β (°) | 114.8 |

| Z | 2 |

| Note: This data is for a related phenol derivative, phenol hydroxylase, and serves as an example of the type of information obtained from a single-crystal XRD experiment. nih.gov |

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and to determine the degree of crystallinity of a solid sample. researchgate.net Unlike single-crystal XRD, PXRD is performed on a polycrystalline sample, which consists of many small, randomly oriented crystallites. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles.

The resulting diffraction pattern is a plot of diffracted intensity versus the scattering angle (2θ). This pattern is unique to a specific crystalline material and serves as a "fingerprint" for its identification. researchgate.net By comparing the experimental PXRD pattern of 3-(Hexylamino)phenol with reference patterns from databases, one can confirm its identity and assess its purity. researchgate.net Sharp, well-defined peaks in the pattern are indicative of a highly crystalline material. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. wisc.edu It is often employed to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. wisc.edu

In the context of this compound, TLC can be used to quickly assess its purity. A small spot of a solution of the compound is applied to a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. utexas.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the compound with it. wisc.edu

The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. wisc.edu Due to the polar phenol and secondary amine groups, this compound is expected to be a polar molecule and will have a strong interaction with a polar stationary phase like silica gel. utexas.edu The distance the compound travels up the plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. utexas.edu The presence of multiple spots would indicate impurities.

Table 2: Typical TLC Parameters for Analysis of Phenolic Compounds

| Parameter | Description |

| Stationary Phase | Silica gel pre-coated plates. nih.gov |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., ethyl acetate (B1210297) and n-hexane (7:3 v/v). nih.gov |

| Visualization | UV light (254 nm and 366 nm) or staining with a visualizing agent like vanillin-sulfuric acid. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. libretexts.org It is a highly improved form of column chromatography.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. libretexts.org In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). libretexts.org The sample is injected into the mobile phase stream and passes through a column packed with the stationary phase.

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The hexyl group in this compound will contribute to its retention on a nonpolar column. The composition of the mobile phase can be adjusted to optimize the separation and elution time of the compound. Detection is typically achieved using a UV detector, as the phenol ring will absorb UV light. HPLC provides quantitative information about the purity of the sample with high precision and accuracy. pcbiochemres.com A phenyl-hexyl stationary phase can also offer alternative selectivity, particularly for aromatic analytes. restek.com

Table 3: Illustrative HPLC Method Parameters for Phenolic Compounds

| Parameter | Description |

| Column | Reversed-phase C18 or Phenyl-Hexyl. restek.com |

| Mobile Phase | A gradient of water (often with a small amount of acid, e.g., formic acid) and an organic solvent like acetonitrile or methanol. sigmaaldrich.com |

| Flow Rate | Typically 0.5 - 2.0 mL/min. |

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS). nih.gov |

| Injection Volume | Typically 5 - 20 µL. |

Thermal Analysis Techniques for Material Properties

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. slideshare.net DSC can be used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would reveal its melting point and enthalpy of fusion. The sample and a reference are heated at a constant rate, and the heat flow is monitored. ugent.be An endothermic peak on the DSC curve will correspond to the melting of the compound. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the heat of fusion. The shape and sharpness of the melting peak can also provide an indication of the sample's purity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is measured over time as the temperature changes. slideshare.net This analysis provides information about the thermal stability and composition of a material.

When analyzing this compound with TGA, the sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously recorded. The resulting TGA curve plots mass loss as a function of temperature. Any significant mass loss indicates the decomposition of the compound. The temperature at which decomposition begins provides a measure of its thermal stability. The TGA can also be used to determine the presence of residual solvents or water in the sample. plos.org

Table 4: General Parameters for Thermal Analysis

| Technique | Parameter | Typical Conditions |

| DSC | Temperature Range | 30°C to a temperature above the expected melting point (e.g., 300°C). ugent.be |

| Heating Rate | 10°C/min. ugent.be | |

| Atmosphere | Inert (e.g., Nitrogen). ugent.be | |

| TGA | Temperature Range | 25°C to a high temperature to ensure complete decomposition (e.g., 600°C). ugent.be |

| Heating Rate | 10°C/min. ugent.be | |

| Atmosphere | Inert (e.g., Nitrogen) or Oxidative (e.g., Air). ugent.be |

Electron Microscopy for Morphological and Surface Studies (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful analytical technique utilized for the high-resolution imaging of a sample's surface topography. rtilab.com In the context of characterizing 3-[(Hexylamino)methyl]phenol, SEM provides invaluable insights into the material's morphology, including its crystalline structure, particle size and shape, and surface texture. This method is instrumental in quality control and in understanding the physical properties of the compound that may influence its behavior in various applications.

The fundamental principle of SEM involves scanning a focused beam of electrons onto the surface of the sample. mdpi.com The interaction between the electron beam and the sample atoms generates various signals, primarily secondary electrons and backscattered electrons. These signals are collected by detectors to form an image that reveals the surface features with great detail and a large depth of field. rtilab.commdpi.com For a non-conductive organic compound like 3-[(Hexylamino)methyl]phenol, a preparatory step of sputter-coating with a thin layer of a conductive material, such as gold or palladium, is typically required to prevent the accumulation of static charge on the surface and ensure high-quality imaging. rtilab.com

Research on analogous phenolic and aminophenolic compounds demonstrates the utility of SEM in revealing distinct morphological characteristics. researchgate.netderpharmachemica.com For instance, studies on various phenol derivatives have used SEM to visualize their crystal systems, assess the uniformity of particle size, and observe surface features like agglomeration or the presence of amorphous versus crystalline domains. researchgate.netjscimedcentral.com In the analysis of polymeric films derived from aminophenols, SEM images have successfully proven the modification of electrode surfaces by showcasing specific morphological traits for each film. researchgate.net For poly(p-aminophenol) nanocompounds, SEM analysis has identified the morphology as being flake-shaped. derpharmachemica.com

When analyzing 3-[(Hexylamino)methyl]phenol, SEM would be employed to:

Determine Particle Morphology: To identify the general shape of the particles, which could be crystalline (e.g., needles, plates, prisms) or amorphous.

Assess Particle Size Distribution: To measure the range and average size of the particles, which is crucial for properties like solubility and reactivity.

Examine Surface Topography: To observe the texture of the particle surfaces, such as smoothness, roughness, or the presence of pores and fractures. frontiersin.org

Verify Purity and Homogeneity: To detect the presence of different phases or impurities with distinct morphologies within the sample.

The findings from an SEM analysis are typically presented as a set of micrographs at increasing levels of magnification, accompanied by a descriptive analysis of the observed features. Often, SEM is paired with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis on the sample's surface, confirming the presence of expected elements and the absence of contaminants. rtilab.comekb.eg

The data obtained from SEM analysis is crucial for correlating the synthesis method with the final physical form of the 3-[(Hexylamino)methyl]phenol, ensuring consistency between batches and understanding how its morphology could impact its performance.

Table 1: Illustrative SEM Analysis Parameters and Potential Observations for 3-[(Hexylamino)methyl]phenol

| Parameter | Description | Illustrative Finding for 3-[(Hexylamino)methyl]phenol |

| Instrumentation | The specific model of the Scanning Electron Microscope used for the analysis. | JEOL JSM-T20 Scanning Electron Microscope or similar. ekb.eg |

| Sample Preparation | Method used to prepare the sample for imaging. | Dry powder was mounted on an aluminum stub using double-sided carbon tape and sputter-coated with a thin layer of gold. |

| Accelerating Voltage | The voltage used to accelerate the electrons in the electron column. | 10-20 kV |

| Magnification Range | The range of magnifications used to observe the sample, from low to high resolution. | 500x to 10,000x |

| Observed Morphology | Qualitative description of the particle shape and structure. | The compound consists of well-defined, rod-like crystalline structures. |

| Particle Size | Quantitative measurement of the dimensions of the particles. | Average particle length of 10-50 µm with a diameter of 2-5 µm. |

| Surface Characteristics | Description of the texture and features of the particle surfaces. | Surfaces appear generally smooth with some evidence of minor agglomeration. |

| Associated Techniques | Other analytical techniques used in conjunction with SEM. | Energy-Dispersive X-ray Spectroscopy (EDX) confirmed the elemental composition. ekb.eg |

Computational and Theoretical Chemistry Studies on 3 Hexylamino Methyl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density functional theory (DFT) equivalent, to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and vibrational properties of molecules due to its balance of accuracy and computational cost. spectroscopyonline.com For molecules similar in structure to 3-[(Hexylamino)methyl]phenol (B13286494), DFT methods, such as B3LYP, are employed with various basis sets (e.g., 6-311++G(d,p)) to perform geometry optimization. spectroscopyonline.comvjst.vn This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the global minimum on the potential energy surface. numberanalytics.com

Once the optimized geometry is obtained, spectroscopic properties can be predicted. For instance, vibrational frequencies (infrared and Raman spectra) can be calculated and compared with experimental data to validate the computational model. spectroscopyonline.comorientjchem.org The choice of functional and basis set can significantly influence the accuracy of these predictions. spectroscopyonline.com For example, in a study on triclosan, the M06-2X functional with the 6-311++G(d,p) basis set was found to be superior for simulating the molecule's structure. spectroscopyonline.com

The molecular electrostatic potential (MEP) surface can also be calculated using DFT. vjst.vnorientjchem.org The MEP is a valuable tool for understanding the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack, as well as hydrogen-bonding interactions. orientjchem.org

Table 1: Representative DFT Functionals and Basis Sets for Molecular Property Prediction

| DFT Functional | Basis Set | Typical Applications |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. spectroscopyonline.comvjst.vn |

| M06-2X | 6-311++G(d,p) | Particularly effective for geometry optimization. spectroscopyonline.com |

| PBEPBE | 6-311G | General purpose for structural and electronic calculations. spectroscopyonline.com |

| CAM-B3LYP | 6-311G | Good for long-range corrected properties. spectroscopyonline.com |

| LSDA | 6-311G | Can be effective for predicting vibrational spectra. spectroscopyonline.com |

This table is for illustrative purposes and the optimal choice of method depends on the specific property and molecule being studied.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org This analysis is crucial for understanding the stability and reactivity of flexible molecules like 3-[(Hexylamino)methyl]phenol, which has a flexible hexyl chain. libretexts.orgnih.gov

Computational methods can be used to explore the potential energy surface (PES) of the molecule, identifying low-energy conformers and the energy barriers between them. numberanalytics.comepstem.net For example, by systematically rotating dihedral angles, a potential energy curve can be generated, revealing the most stable conformations. epstem.netlibretexts.org The relative energies of different conformers, such as staggered and eclipsed forms, determine their population at a given temperature. libretexts.org For larger, more complex molecules, computational tools can help identify the global minimum energy structure from a multitude of possible conformers. cam.ac.uk

The stability of different conformers is influenced by various factors, including torsional strain and steric hindrance. libretexts.org In substituted systems, the preference for a substituent to occupy a specific position (e.g., equatorial vs. axial in cyclohexanes) can be quantified by A-values, which represent the difference in Gibbs free energy. libretexts.org

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Molecular Dynamics Simulations for Dynamic Behavior and Interactions (e.g., Reactive Molecular Dynamics)

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into dynamic processes like conformational changes and intermolecular interactions. researchgate.net

Reactive molecular dynamics (RMD) is an extension of classical MD that allows for the formation and breaking of chemical bonds during the simulation. mdpi.com This is achieved through the use of reactive force fields, such as ReaxFF, which can model chemical reactions without the need for quantum mechanical calculations at every step. researchgate.netosti.gov RMD simulations are particularly useful for studying complex chemical processes like pyrolysis and combustion. researchgate.net For instance, ReaxFF MD simulations have been used to investigate the decomposition and soot formation pathways of hexylamine (B90201) isomers at high temperatures. researchgate.net These simulations can identify important intermediate species and radicals involved in the reaction process. researchgate.net

Challenges in MD simulations include the accuracy of the force fields, the limited time and length scales that can be simulated, and the interpretation of the vast amount of data generated. researchgate.netmdpi.com

Computational Prediction and Validation of Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for predicting the pathways and selectivity (regio- and site-selectivity) of organic reactions. nih.gov By calculating the energies of reactants, products, and transition states, chemists can determine the most likely reaction mechanism. cam.ac.uk

For example, quantum mechanics (QM) calculations can be used to explore the potential energy surfaces of reactions, identifying the lowest energy pathways. researchgate.net This approach has been used to understand the sooting tendencies of various nitrogen-containing compounds by identifying the main soot precursors and their formation pathways. researchgate.net In some cases, the combination of ReaxFF MD and QM calculations provides a comprehensive understanding of complex reaction networks. researchgate.net

Computational models, including machine learning approaches, are increasingly being used to predict reaction outcomes with greater speed and accuracy. nih.gov These tools can help in synthesis planning by predicting the most likely site of reaction in a molecule with multiple reactive functional groups. nih.gov For some reactions, particularly those that are dynamically controlled, traditional transition state theory may not be sufficient to explain the observed selectivity, and methods that consider the reaction dynamics are required. cam.ac.uk

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in determining the structure and properties of condensed-phase systems. 3-[(Hexylamino)methyl]phenol, with its hydroxyl and amino groups, is capable of participating in extensive hydrogen bonding networks.

Theoretical studies can quantify the strength and nature of these interactions. For instance, the self-association of phenol (B47542) molecules involves a competition between directional hydrogen bonding (O-H···O), weaker C-H···π interactions, and non-directional London dispersion forces. mdpi.com Computational methods like local energy decomposition (LED) can dissect the total interaction energy into its various components, providing a deeper understanding of the binding mechanisms. mdpi.com

In systems with multiple hydrogen bonding sites, cooperativity can occur, where the formation of one hydrogen bond influences the strength of adjacent ones. nih.govnih.gov Studies on bisphenols have shown that intramolecular hydrogen bonds can significantly increase the strength of intermolecular hydrogen bonds. nih.gov Computational analysis of such systems helps in understanding the complex interplay of these non-covalent interactions. nih.gov The analysis of crystal structures can also reveal the presence and geometry of intermolecular hydrogen bonds. researchgate.net

Applications of 3 Hexylamino Methyl Phenol and Its Derivatives As Building Blocks in Organic Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules

The bifunctional nature of (hexylamino)methylphenols allows them to serve as foundational units in the construction of more complex molecular architectures, ranging from dyes and functional materials to diverse libraries of heterocyclic compounds and high-performance polymers. smolecule.comresearchgate.netdntb.gov.ua

Precursors for Dyes and Functional Materials

Phenolic compounds are integral to the synthesis of functional materials and dyes due to their intrinsic properties, which include light absorbance, redox activity, and polymerization potential. nih.gov The phenolic moiety can be incorporated into larger chromophoric systems, and the amino group can serve as a site for modification or to tune the electronic properties of the final molecule. For instance, phenols are used in the synthesis of advanced functional dyes like Perylene (B46583) Bisimides (PBIs). In these syntheses, phenolic compounds are reacted with chlorinated PBI cores to create new derivatives with tailored photophysical properties. acs.org The reaction typically involves nucleophilic substitution where the phenol (B47542) displaces a halogen on the perylene core, a process sensitive to temperature and the nucleophilicity of the phenol. acs.org This demonstrates a general strategy where a molecule like 3-[(hexylamino)methyl]phenol (B13286494) could be used to introduce specific functionalities into high-performance dye structures. Furthermore, phenolic compounds are key building blocks for materials used in recording technologies, where they act as developers that react with leuco dyes to produce color. google.com

Construction of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, constitute the largest class of organic compounds and are vital in medicinal chemistry and materials science. uomus.edu.iq Aminophenols are excellent precursors for building these structures because the hydroxyl and amino groups can participate in a variety of ring-forming reactions. The compound 3-[(hexylamino)methyl]phenol contains a secondary amine and a phenolic hydroxyl group, making it a suitable starting point for creating libraries of heterocyclic molecules. smolecule.com For example, 1,3,5-triazine (B166579) derivatives, which have applications ranging from medicinal chemistry to polymer science, are often synthesized via sequential nucleophilic substitution reactions on a triazine core using amines and alcohols (phenols). researchgate.net The dual reactivity of 3-[(hexylamino)methyl]phenol allows it to be incorporated into such heterocyclic systems, potentially leading to new compounds with unique properties.

Monomeric Units in Polymer and Resin Synthesis (e.g., Polybenzoxazines)

Polybenzoxazines are a class of high-performance phenolic resins known for their exceptional thermal stability, low water absorption, near-zero shrinkage upon curing, and excellent molecular design flexibility. researchgate.netmetu.edu.trfaa.gov The synthesis of a benzoxazine (B1645224) monomer fundamentally requires three components: a phenol, a primary amine, and formaldehyde. faa.gov The versatility of this reaction allows for the properties of the resulting polymer to be tailored by carefully selecting the starting materials. metu.edu.tr

Recent research has extensively detailed the synthesis of a benzoxazine monomer using the isomer 2-[(hexylamino)methyl]phenol (B9015). dntb.gov.uaresearchgate.netnih.gov This process provides a clear model for how 3-[(hexylamino)methyl]phenol could be similarly employed. The synthesis is typically a multi-step process, as summarized in the table below.

Table 1: Synthetic Route to a Polybenzoxazine Monomer

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | Salicylaldehyde and n-hexylamine | 2-[(E)-(hexylimino)methyl]phenol (Schiff Base) | Formation of an imine intermediate. dntb.gov.uaresearchgate.net |

| 2 | 2-[(E)-(hexylimino)methyl]phenol and Sodium Borohydride (B1222165) | 2-[(hexylamino)methyl]phenol | Reduction of the imine to a stable secondary amine. dntb.gov.uaresearchgate.net |

| 3 | 2-[(hexylamino)methyl]phenol and Formaldehyde | Benzoxazine Monomer (SA-Hex-BZ) | Ring-closing reaction to form the oxazine (B8389632) ring. dntb.gov.uaresearchgate.net |

The resulting polybenzoxazines exhibit high thermal resistance and stability, making them suitable for applications such as resin matrices for high-temperature structural composites. researchgate.net The molecular design flexibility inherent in the monomer synthesis allows for the incorporation of various functional groups to achieve desired properties like hydrophobicity and robust mechanical performance. faa.gov

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in organic synthesis for creating chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. frontiersin.orgmdpi.com The development of effective chiral ligands to control the stereochemical outcome of metal-catalyzed reactions is a central focus of this field. mdpi.com

Compounds containing both nitrogen and oxygen donor atoms, such as aminophenols, are common structural motifs in chiral ligands. The nitrogen and oxygen can coordinate to a metal center, creating a well-defined chiral environment around the catalytic site. While specific research on 3-[(hexylamino)methyl]phenol as a chiral ligand is not extensively documented, its structure is analogous to scaffolds used in asymmetric catalysis. For instance, cinchona alkaloids, which feature amino alcohol functionalities, have been modified with thiourea (B124793) groups to create effective bifunctional catalysts for reactions like the Henry reaction. princeton.edu By starting with a chiral amine or functionalizing the molecule to create stereocenters, derivatives of 3-[(hexylamino)methyl]phenol could potentially be developed into novel ligands for a range of asymmetric transformations. beilstein-journals.org

Application in Advanced Materials Science (e.g., Anticorrosive Coatings)

The unique properties of polybenzoxazines, such as their hydrophobicity, thermal stability, and strong adhesion, make them excellent candidates for advanced material applications, particularly as anticorrosive coatings for metals. researchgate.netresearchgate.net Organic coatings are a primary method for protecting metals like mild steel from corrosion by creating a barrier against corrosive agents. researchgate.net

Extensive studies on polybenzoxazine derived from 2-[(hexylamino)methyl]phenol have demonstrated its high efficacy as a protective coating. dntb.gov.uaresearchgate.netnih.gov The poly(SA-Hex-BZ) polymer, when applied to mild steel via spray coating and thermal curing, forms a hydrophobic surface that effectively shields the metal from corrosive environments. researchgate.netnih.gov Electrochemical measurements have confirmed the high anticorrosion performance of these coatings.

Table 2: Corrosion Protection Performance of poly(SA-Hex-BZ) Coating on Mild Steel

| Measurement Technique | Parameter | Result | Reference |

|---|---|---|---|

| Electrochemical Tests | Corrosion Efficiency | 91.7% | researchgate.netnih.govresearchgate.net |

These findings highlight the potential of polybenzoxazines based on (hexylamino)methylphenol structures for creating durable and effective anticorrosion solutions in various industrial applications. researchgate.net

Functionalization for Further Synthetic Transformations

3-[(Hexylamino)methyl]phenol is a platform molecule that can be readily modified for further synthetic applications. smolecule.com The phenolic ring is electron-rich and susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. wikipedia.org Recent advances in C-H functionalization provide direct and atom-economical methods to increase the molecular complexity of phenolic scaffolds. rsc.orgmdpi.com

The secondary amine in the side chain also offers a reactive handle for a variety of chemical transformations. It can be acylated, alkylated, or used in coupling reactions to build more complex structures. google.com.qa This dual reactivity of the aromatic ring and the amino group makes 3-[(hexylamino)methyl]phenol and its derivatives valuable intermediates for synthesizing a broad range of target molecules, from pharmaceuticals to custom polymers and materials. google.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.